molecular formula C12H10N4S B1384224 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 56156-23-1

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No. B1384224
CAS RN: 56156-23-1
M. Wt: 242.3 g/mol
InChI Key: SLCUJURZNGAVEX-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have gained significant interest in medicinal chemistry . They are often used as scaffolds in the development of kinase inhibitors for the treatment of various diseases, including cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of an appropriate precursor with a suitable reagent . The exact method can vary depending on the specific substituents present on the pyrazolo[3,4-d]pyrimidine scaffold .


Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine scaffold is a fused nitrogen-containing heterocycle . It is an isostere of the adenine ring of ATP, allowing molecules containing this scaffold to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific substituents present on the scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazolo[3,4-d]pyrimidine compound can vary depending on its specific structure .

Scientific Research Applications

Antimicrobial Activity

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol derivatives have shown promising results in antimicrobial activities. Several studies have synthesized various derivatives of this compound, which exhibited moderate to outstanding antimicrobial activity against a range of bacteria and fungi, such as Streptococcus pneumonia, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus fumigatus, and Candida albicans. For instance, a compound identified as “5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol” displayed superior antimicrobial activity compared to standard drugs like ampicillin and gentamicin (El-sayed et al., 2017) (Eweas et al., 2011).

Anticancer Properties

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as anticancer agents. Compounds possessing this structure, especially those with specific substitutions, have shown potent and broad-spectrum anticancer activities against various human cancer cell lines. They induce apoptosis and inhibit key enzymes like human topoisomerase IIα, suggesting their potential as therapeutic agents in cancer treatment (Singla et al., 2017).

Structural and Molecular Studies

These compounds have been the subject of various structural and molecular studies. For example, their crystal structures have been analyzed to understand the effect of different substituents on intermolecular stacking and hydrogen bonding patterns. This research is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals (Avasthi et al., 2002) (Wang et al., 2012).

Safety And Hazards

The safety and hazards associated with a specific pyrazolo[3,4-d]pyrimidine compound can vary depending on its specific structure and biological activity .

Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold is a promising area of research in medicinal chemistry . Future research may focus on the development of novel pyrazolo[3,4-d]pyrimidine derivatives with improved potency and selectivity for their targets .

properties

IUPAC Name

1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCUJURZNGAVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=S)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333679
Record name 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

CAS RN

56156-23-1
Record name 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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